molecular formula C8H9BrFN B2456130 [(2-bromo-5-fluorophenyl)methyl](methyl)amine CAS No. 887139-05-1

[(2-bromo-5-fluorophenyl)methyl](methyl)amine

Cat. No.: B2456130
CAS No.: 887139-05-1
M. Wt: 218.069
InChI Key: NOZTVMWWKXEGJV-UHFFFAOYSA-N
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Description

[(2-bromo-5-fluorophenyl)methyl](methyl)amine is an organic compound that features a benzylamine structure substituted with bromine and fluorine atoms

Properties

IUPAC Name

1-(2-bromo-5-fluorophenyl)-N-methylmethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrFN/c1-11-5-6-4-7(10)2-3-8(6)9/h2-4,11H,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOZTVMWWKXEGJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=C(C=CC(=C1)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrFN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2-bromo-5-fluorophenyl)methyl](methyl)amine typically involves the reaction of 2-bromo-5-fluorobenzyl bromide with N-methylamine. The reaction is carried out under controlled conditions to ensure the desired product is obtained with high purity. The general reaction scheme is as follows:

    Starting Materials: 2-Bromo-5-fluorobenzyl bromide and N-methylamine.

    Reaction Conditions: The reaction is typically conducted in an organic solvent such as tetrahydrofuran (THF) at a temperature range of -10°C to room temperature.

    Catalysts and Reagents: Potassium tert-butoxide (KOtBu) is often used as a base to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of [(2-bromo-5-fluorophenyl)methyl](methyl)amine may involve large-scale batch reactors with precise control over temperature, pressure, and reaction time to maximize yield and minimize impurities. The use of continuous flow reactors can also be explored for more efficient production.

Chemical Reactions Analysis

Types of Reactions

[(2-bromo-5-fluorophenyl)methyl](methyl)amine can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles.

    Oxidation: The compound can be oxidized to form corresponding amine oxides.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide (NaN3) and potassium cyanide (KCN).

    Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products Formed

    Nucleophilic Substitution: Products include azides, nitriles, and other substituted benzylamines.

    Oxidation: Products include amine oxides.

    Reduction: Products include secondary and tertiary amines.

Scientific Research Applications

[(2-bromo-5-fluorophenyl)methyl](methyl)amine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of [(2-bromo-5-fluorophenyl)methyl](methyl)amine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and fluorine substituents can influence the compound’s binding affinity and selectivity, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-5-fluorobenzyl alcohol: Similar structure but with a hydroxyl group instead of an amine.

    2-Bromo-5-fluorobenzyl bromide: Precursor in the synthesis of [(2-bromo-5-fluorophenyl)methyl](methyl)amine.

    2-Bromo-5-fluorobenzyl chloride: Another halogenated benzyl derivative.

Uniqueness

[(2-bromo-5-fluorophenyl)methyl](methyl)amine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and potential biological activity. The presence of both bromine and fluorine atoms can enhance its stability and influence its interactions with biological targets.

Biological Activity

(2-Bromo-5-fluorophenyl)methylamine, a compound with the molecular formula C7_7H7_7BrFN, has garnered attention for its potential biological activities and applications in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Weight : Approximately 254.53 g/mol
  • Structure : Characterized by a bromine atom and a fluorine atom attached to a phenyl group, contributing to its unique properties.

The biological activity of (2-bromo-5-fluorophenyl)methylamine is thought to involve interactions with specific molecular targets, such as enzymes or receptors. These interactions can alter the activity of these targets, leading to various biological effects. However, detailed mechanisms are still under investigation, with ongoing studies focusing on binding affinities and interaction pathways.

Biological Activity

Research indicates that (2-bromo-5-fluorophenyl)methylamine exhibits significant biological activity in several contexts:

  • Antimicrobial Activity : Studies have shown that related compounds demonstrate antibacterial properties. For instance, research utilizing molecular docking analysis has identified potential targets such as DNA gyrase and dihydrofolate reductase, suggesting that similar compounds may inhibit bacterial growth through specific binding mechanisms .
  • Pharmacological Potential : Compounds with similar structures have been studied for their pharmacological applications. The presence of halogen substituents (bromine and fluorine) often enhances the lipophilicity and bioavailability of these compounds, making them suitable candidates for drug development .

Case Studies

  • Antibacterial Studies :
    • A recent study evaluated the antibacterial activity of compounds similar to (2-bromo-5-fluorophenyl)methylamine using computational chemistry tools. The study focused on the binding affinities of various targets and predicted the mechanism of action through molecular docking .
  • Synthesis and Characterization :
    • The synthesis of (2-bromo-5-fluorophenyl)methylamine was achieved through several chemical reactions involving starting materials like 2-bromo-5-fluorobenzaldehyde. Characterization techniques including NMR and FTIR were employed to confirm the structure and purity of the synthesized compound .

Comparative Analysis with Similar Compounds

The following table summarizes key characteristics and biological activities of (2-bromo-5-fluorophenyl)methylamine in comparison with structurally similar compounds:

Compound NameMolecular FormulaUnique FeaturesBiological Activity
(2-Bromo-5-fluorophenyl)methylamineC7_7H7_7BrFNBromine and fluorine substitutionAntimicrobial potential
(5-Bromo-2-fluorophenyl)methylamineC8_8H9_9BrFNDifferent halogen positioningNotable pharmacological applications
(4-Bromo-2-fluorophenyl)methylamineC8_8H9_9BrFNVarying receptor interactionsPotential drug candidate

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